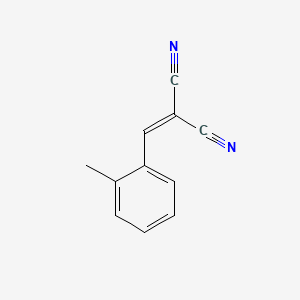

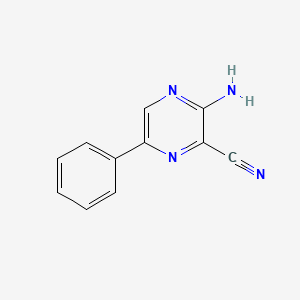

(2-Methylbenzylidene)propanedinitrile

概要

説明

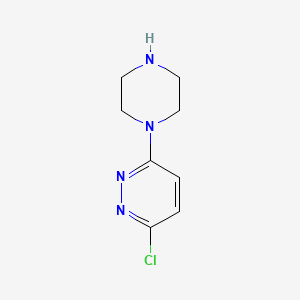

(2-Methylbenzylidene)propanedinitrile is a chemical compound that is closely related to the compounds studied in the provided papers. While the exact compound is not directly studied, the papers provide insights into similar compounds that can help infer some properties and behaviors of (2-Methylbenzylidene)propanedinitrile.

Synthesis Analysis

The synthesis of related compounds, such as N-benzylidene benzylamine (BBA), has been achieved through the homogeneous transfer hydrogenation of benzonitrile using 2-propanol or 1,4-butanediol as the hydrogen source. This process utilizes a nickel catalyst ([Ni(COD)2]) with ancillary ligands and is conducted under mild reaction conditions. The yield of BBA was reported to be 85%, and the selectivity of the reaction could be adjusted to favor the production of dibenzylamine (DBA) by varying the amount of 1,4-butanediol .

Molecular Structure Analysis

Spectroscopic studies, such as Fourier Transform Infrared (FTIR) and Ultra-Violet Visible (UV-Vis) spectroscopy, along with quantum chemical calculations, have been used to investigate the molecular structure of similar compounds like (3,4-dimethoxybenzylidene)propanedinitrile. These studies involve the use of Hartree Fock Theory (HF) and Density Functional Theory (DFT) to determine molecular geometry, vibrational frequencies, and charge distributions. The results from these methods have shown good agreement with experimental data .

Chemical Reactions Analysis

The chemical reactions of related compounds involve transfer hydrogenation, where a hydrogen donor such as 1,4-butanediol can also yield other products like γ-butyrolactone through transfer dehydrogenation. The proposed mechanism includes ligand-assisted O–H bond activation and substrate coordination, leading to the formation of primary imines and amines, which ultimately yield secondary imines .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to (2-Methylbenzylidene)propanedinitrile can be deduced from spectroscopic and quantum chemical studies. Thermogravimetric (TG) analysis, along with the investigation of thermodynamic properties, provides insights into the stability and reactivity of the molecule. The stability can be further analyzed through hyperconjugative interactions and charge delocalization using natural bond orbital (NBO) analysis. Molecular parameters such as ionization potential, electron affinity, global hardness, and electrophilicity are calculated using the HOMO and LUMO energies, which are crucial for understanding the reactivity of the molecule .

科学的研究の応用

Application

Benzylidenemalononitrile (BMN) derivatives, which can be synthesized from (2-Methylbenzylidene)propanedinitrile, are frequently used as both a target molecule and an intermediate molecule in organic chemistry . These derivatives have attracted many scientists’ attention because of some unique properties .

Method of Application

Typically, BMN derivatives are synthesized by the Knoevenagel condensation of aldehydes with active methylene compounds . In these processes, it is seen that it has an effect on homogeneous catalysts . Heterogeneous catalysts have various advantages such as minimum availability, recovery, reusability, structural deterioration resistance and leaching of metal values . Bimetallic heterogeneous catalysts, in particular, have greatly facilitated the Knoevenagel condensation reaction .

Results or Outcomes

BMN derivatives have been successfully obtained in a very short time (10–180 min) using the developed method in the water-containing solvent system . They have shown high catalytic performance under mild conditions over 10–180 min .

Pharmaceutical Industries

Application

Benzylidene malononitrile, which can be synthesized from (2-Methylbenzylidene)propanedinitrile, finds applications in pharmaceutical industries . It is used in the synthesis of various pharmaceutical compounds .

Results or Outcomes

The outcomes of these applications can also vary widely, but the synthesis of benzylidene malononitrile is a crucial step in the production of many pharmaceutical compounds .

Specialty Chemicals

Application

Benzylidene malononitrile is also used in the production of specialty chemicals . These chemicals have specific uses in various industries .

Perfumery

Application

Benzylidene malononitrile, which can be synthesized from (2-Methylbenzylidene)propanedinitrile, is used in the field of perfumery .

Method of Application

The specific methods of application in perfumery can vary widely depending on the specific fragrance being synthesized .

Results or Outcomes

The outcomes of these applications can also vary widely, but the synthesis of benzylidene malononitrile is a crucial step in the production of many fragrances .

Fluorescence-Based Assay to Determine Methane

Application

Benzylidene malononitrile is used for fluorescence-based assay to determine methane .

Method of Application

The specific methods of application can vary widely depending on the specific assay being conducted .

Results or Outcomes

The outcomes of these applications can also vary widely, but the use of benzylidene malononitrile is a crucial step in these assays .

Deracemization of N-(2-methylbenzylidene) phenylglycine amide (NMPA)

Application

N-(2-Methylbenzylidene) phenylglycine amide (NMPA) is used in a method that involves using a two-vessel system for deracemization of NMPA .

Method of Application

In this method, a suspension was transferred with a pulsating pumping profile between two inter-connected stirred vessels that were set at constant temperatures . As the suspension was exposed to more rapid changes in temperature, it resulted in the speeding up of the process and thus enhancing productivity in comparison to a single vessel system .

Results or Outcomes

The results confirmed successful deracemization of NMPA . A modified pumping profile and tubing design eliminated the issue of clogging of the transfer tubes and ensured effective suspension transfer for longer durations .

特性

IUPAC Name |

2-[(2-methylphenyl)methylidene]propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2/c1-9-4-2-3-5-11(9)6-10(7-12)8-13/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQUXXJMMRODTQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C=C(C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301288913 | |

| Record name | 2-(2-Methylbenzylidene)malononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301288913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Methylbenzylidene)malononitrile | |

CAS RN |

2698-44-4 | |

| Record name | 2-(2-Methylbenzylidene)malononitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2698-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Methylbenzylidene)malononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301288913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methylbenzylidenemalononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6'-fluoro-2',3'-dihydro-2H,5H-spiro[imidazolidine-4,4'-thiochromene]-2,5-dione 1',1'-dioxide](/img/structure/B1275337.png)

![4-allyl-5-[1-(4-fluorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275344.png)

![4-[2-(Benzyloxy)phenyl]-1,3-thiazole-2-carbaldehyde](/img/structure/B1275347.png)